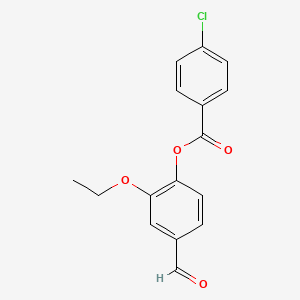

2-Ethoxy-4-formylphenyl 4-chlorobenzoate

Description

Contextualization within Aromatic Esters and Formyl-Substituted Benzene (B151609) Derivatives

2-Ethoxy-4-formylphenyl 4-chlorobenzoate (B1228818) is structurally classified as an aromatic ester. Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to at least one aromatic ring. These compounds are widely recognized for their diverse applications, ranging from flavorings and fragrances to pharmaceuticals and liquid crystals. The ester linkage in 2-Ethoxy-4-formylphenyl 4-chlorobenzoate connects a 4-chlorobenzoyl group to a 2-ethoxy-4-formylphenyl group.

Historical Perspective on Related Chemical Entities

To appreciate the scientific context of this compound, it is useful to consider the history of its core structural components. The 2-ethoxy-4-formylphenyl moiety is a derivative of ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde). Ethylvanillin, a synthetic compound, has a notable history in the flavor and fragrance industry, being about three times as potent as its naturally occurring counterpart, vanillin. wikipedia.orgatamanchemicals.com Its development marked a significant step in the use of synthetic molecules to create and enhance sensory experiences. wikipedia.orgatamanchemicals.com

The other key component, the 4-chlorobenzoyl group, is derived from 4-chlorobenzoic acid. Chlorobenzoic acids and their derivatives are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The study of substituted benzoic acids has a long history in organic chemistry, contributing significantly to the understanding of electronic effects on chemical reactivity. The combination of these two historically significant structural motifs in this compound makes it a compound of interest for chemists exploring the synthesis of novel functional molecules.

Current Research Landscape and Academic Significance of this compound

The current research landscape for this compound itself appears to be in a nascent stage, with limited specific studies published under its name. However, the broader classes of compounds to which it belongs are areas of active investigation. Research on substituted phenyl benzoates often focuses on understanding the electronic effects of substituents on the ester group and the aromatic rings. nih.gov These studies are crucial for designing molecules with specific electronic and, consequently, functional properties.

The academic significance of a molecule like this compound lies in its potential as a building block for more complex molecules. The presence of the reactive aldehyde group, coupled with the stability of the ester linkage, makes it a candidate for use in the synthesis of polymers, macrocycles, and pharmacologically active compounds. The study of such multifunctional molecules contributes to the broader field of organic synthesis and materials science.

Overview of Research Areas and Methodological Approaches for this compound

While direct research on this compound is sparse, the methodological approaches for its synthesis and characterization can be inferred from studies on similar aromatic esters and formyl-substituted benzene derivatives.

Synthesis: The synthesis of this compound would likely involve the esterification of 2-ethoxy-4-formylphenol (a derivative of ethylvanillin) with 4-chlorobenzoyl chloride. This is a common and well-established method for creating ester linkages.

Characterization: A variety of spectroscopic and analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These methods are standard in contemporary chemical research for the characterization of novel organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of the various substituents on the aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl (C=O) stretching of the ester and aldehyde, and the C-O stretching of the ester and ether linkages.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction could provide definitive information about the three-dimensional arrangement of the atoms in the molecule and the packing of the molecules in the crystal lattice.

The table below summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₆H₁₃ClO₄ |

| Molecular Weight | 318.72 g/mol |

| CAS Number | 431985-11-4 |

The following table outlines the common research findings for structurally related aromatic esters and formyl-substituted benzene derivatives, which can serve as a proxy for the potential areas of investigation for this compound.

| Research Area | Common Findings for Related Compounds |

| Synthesis | Esterification reactions are commonly employed, often with variations in catalysts and reaction conditions to optimize yield and purity. |

| Spectroscopic Analysis | Detailed NMR and IR data are typically reported to confirm the chemical structure and the electronic environment of the functional groups. |

| Crystal Structure Analysis | X-ray diffraction studies reveal details about bond lengths, bond angles, and intermolecular interactions in the solid state. |

| Reactivity Studies | The formyl group is often utilized as a reactive handle for further chemical transformations, such as condensation or oxidation reactions. |

| Computational Studies | Density Functional Theory (DFT) and other computational methods are used to model the molecular structure, electronic properties, and reactivity. |

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO4/c1-2-20-15-9-11(10-18)3-8-14(15)21-16(19)12-4-6-13(17)7-5-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZWPZKKYYJJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 4 Formylphenyl 4 Chlorobenzoate and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 2-Ethoxy-4-formylphenyl 4-chlorobenzoate (B1228818)

Retrosynthetic analysis of 2-Ethoxy-4-formylphenyl 4-chlorobenzoate identifies the ester linkage as the most logical point for disconnection. This C-O bond cleavage leads to two primary precursors: the phenolic component, 2-ethoxy-4-formylphenol, and an activated form of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride.

Further disconnection of the 2-ethoxy-4-formylphenol precursor reveals two potential synthetic pathways. The first involves the formylation of 2-ethoxyphenol (B1204887), highlighting the introduction of the aldehyde group as a key transformation. A second level of disconnection on 2-ethoxyphenol points to catechol as a readily available starting material, which can be selectively mono-ethylated. This multi-step retrosynthetic pathway provides a clear roadmap for the synthesis of the target compound from simple, commercially available precursors.

Conventional Synthetic Routes and Their Evolution

Conventional synthetic strategies for this compound are centered on well-established organic reactions. These routes have evolved to optimize yield, purity, and reaction conditions.

Esterification Protocols for Benzoate (B1203000) Linkage Formation in this compound Synthesis

The formation of the benzoate ester linkage is a critical step in the synthesis of the title compound. Several established protocols can be employed for this transformation, each with its own set of advantages.

One of the most common methods is the Schotten-Baumann reaction , which involves the acylation of 2-ethoxy-4-formylphenol with 4-chlorobenzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. askfilo.comchemistry-reaction.comchemistnotes.com The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. askfilo.com This method is robust and generally provides good yields for the synthesis of phenyl benzoates. nih.gov

Alternatively, the Steglich esterification offers a milder approach, particularly when starting from 4-chlorobenzoic acid. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds under neutral conditions at room temperature, making it suitable for substrates with sensitive functional groups. wikipedia.orgorganic-chemistry.org

The Mitsunobu reaction provides another route for the esterification of 2-ethoxy-4-formylphenol with 4-chlorobenzoic acid. researchgate.netresearchgate.netwikipedia.org This redox-condensation reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The Mitsunobu reaction is known for its mild conditions and is a convenient method for the esterification of phenols. researchgate.net

| Esterification Protocol | Reagents | Key Features |

| Schotten-Baumann Reaction | 2-ethoxy-4-formylphenol, 4-chlorobenzoyl chloride, aq. NaOH | Robust, good yields, neutralizes HCl byproduct. askfilo.comchemistry-reaction.comnih.gov |

| Steglich Esterification | 2-ethoxy-4-formylphenol, 4-chlorobenzoic acid, DCC/DIC, DMAP | Mild, neutral conditions, suitable for sensitive substrates. wikipedia.orgorganic-chemistry.orgnih.gov |

| Mitsunobu Reaction | 2-ethoxy-4-formylphenol, 4-chlorobenzoic acid, PPh3, DEAD/DIAD | Mild conditions, redox-condensation mechanism. researchgate.netresearchgate.netwikipedia.org |

Introduction and Modification of Ethoxy and Formyl Moieties in the Precursors of this compound

The synthesis of the key precursor, 2-ethoxy-4-formylphenol, requires the sequential introduction of the ethoxy and formyl groups onto a phenol (B47542) ring.

The ethoxy group is typically introduced via a Williamson ether synthesis . Starting from catechol, selective mono-ethylation can be achieved by reacting it with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

The subsequent introduction of the formyl group at the para-position to the hydroxyl group of 2-ethoxyphenol can be accomplished through various formylation reactions. The directing effects of the hydroxyl and ethoxy groups (both ortho-, para-directing) must be considered to achieve the desired regioselectivity.

The Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic solution, is a classic method for the ortho-formylation of phenols. wikipedia.orgallen.innumberanalytics.com However, controlling the regioselectivity to favor para-substitution can be challenging.

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium. synarchive.commaxbrainchemistry.comwikipedia.org While it typically favors ortho-formylation, para-formylation can occur if the ortho positions are blocked. wikipedia.org

The Vilsmeier-Haack reaction , using a substituted formamide (B127407) (like DMF) and phosphorus oxychloride, is effective for formylating electron-rich aromatic rings, including phenols. cambridge.orgorganic-chemistry.orgwikipedia.org

Magnesium-mediated ortho-formylation using paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534) is a milder and highly regioselective method for ortho-formylation. orgsyn.orgmdma.chorgsyn.org To achieve the desired 4-formyl substitution, a starting material with the para position available and ortho positions potentially blocked or less reactive would be ideal. Given the structure of 2-ethoxyphenol, a mixture of isomers is possible with some of these methods, and careful optimization of reaction conditions would be necessary to maximize the yield of the desired 4-formyl isomer.

Exploration of Novel Synthetic Strategies for this compound

Recent advancements in organic synthesis offer novel strategies that can be applied to the preparation of this compound, potentially providing higher efficiency, milder reaction conditions, and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Approaches for this compound Synthesis

Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds in the synthesis of aryl esters. Both palladium and copper-based catalytic systems can be envisioned for the coupling of 2-ethoxy-4-formylphenol with a suitable 4-chlorophenyl precursor.

Palladium-catalyzed cross-coupling reactions could involve the reaction of 2-ethoxy-4-formylphenol with 4-chlorobenzoyl chloride or an aryl halide. These reactions often utilize a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base.

Copper-catalyzed coupling reactions, reminiscent of the Ullmann condensation, are also a viable option. These reactions can couple 2-ethoxy-4-formylphenol with 4-chlorobenzoyl chloride or an aryl halide, such as 4-chloroiodobenzene, in the presence of a copper catalyst and a base. nih.govresearchgate.net Copper-catalyzed methods are often more cost-effective than their palladium counterparts. organic-chemistry.org

| Catalyst System | Potential Reactants | General Conditions |

| Palladium-based | 2-ethoxy-4-formylphenol and 4-chlorobenzoyl chloride/4-chloroaryl halide | Pd catalyst, ligand (e.g., phosphine), base |

| Copper-based | 2-ethoxy-4-formylphenol and 4-chlorobenzoyl chloride/4-chloroaryl halide | Cu catalyst (e.g., CuI), ligand (optional), base |

Microwave-Assisted Synthesis Optimization for this compound

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate a wide range of organic reactions, including esterifications. sciepub.comwikipedia.org The application of microwave irradiation to the esterification of 2-ethoxy-4-formylphenol can lead to a dramatic reduction in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. matanginicollege.ac.in

Both conventional heating methods, such as the Schotten-Baumann and Steglich esterifications, can be adapted for microwave synthesis. nih.gov The optimization of microwave-assisted synthesis involves adjusting parameters such as temperature, reaction time, and solvent to achieve the best results. The use of microwave heating is considered a green chemistry approach due to its energy efficiency and potential to reduce solvent usage. nih.gov

| Parameter | Effect on Microwave-Assisted Esterification |

| Temperature | Higher temperatures can increase reaction rates, but must be controlled to avoid decomposition. |

| Reaction Time | Significantly reduced compared to conventional heating, typically in the range of minutes. matanginicollege.ac.in |

| Solvent | The choice of solvent can affect the efficiency of microwave absorption and the reaction outcome. |

| Power | The applied microwave power influences the heating rate and final temperature. |

Chemo- and Regioselective Synthesis Challenges in this compound Preparation

The synthesis of this compound from 2-ethoxy-4-formylphenol and 4-chlorobenzoyl chloride is primarily an O-acylation reaction. However, the structure of the phenol precursor, containing a hydroxyl group, a formyl group, and an activated aromatic ring, introduces significant challenges in terms of chemoselectivity and regioselectivity.

Chemoselectivity Challenges:

The primary chemoselective challenge lies in the selective acylation of the hydroxyl group in the presence of the formyl group. The aldehyde functionality, while generally less nucleophilic than the hydroxyl group, can potentially react with the acylating agent under certain conditions, leading to undesired byproducts. The key is to employ reaction conditions that favor the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, while minimizing any interaction with the formyl group.

Another aspect of chemoselectivity is the competition between O-acylation and C-acylation. The aromatic ring of 2-ethoxy-4-formylphenol is activated by the electron-donating ethoxy and hydroxyl groups, making it susceptible to electrophilic substitution, such as Friedel-Crafts acylation. While O-acylation is generally kinetically favored, C-acylation can occur, particularly under conditions that promote electrophilic aromatic substitution, such as the presence of strong Lewis acids.

Regioselectivity Challenges:

Regioselectivity becomes a concern if C-acylation occurs. The ethoxy and hydroxyl groups are ortho-, para-directing, while the formyl group is a meta-directing deactivator. The interplay of these directing effects can lead to a mixture of C-acylated isomers, complicating the purification of the desired O-acylated product. The position of acylation on the aromatic ring would be influenced by the relative activating and directing strengths of the substituents.

To overcome these challenges, the choice of reaction conditions, including the solvent, base, and temperature, is critical. The use of a non-nucleophilic base is often preferred to activate the phenol without promoting side reactions. Milder reaction conditions are generally favored to ensure high selectivity for O-acylation.

Interactive Table: Factors Influencing Selectivity in the Acylation of 2-Ethoxy-4-formylphenol

| Factor | Effect on Chemoselectivity (O- vs. C-acylation) | Effect on Regioselectivity (in C-acylation) | Optimal Condition for this compound |

| Catalyst | Strong Lewis acids (e.g., AlCl₃) favor C-acylation. Basic catalysts (e.g., pyridine) favor O-acylation. | Directing effects of substituents on the aromatic ring. | Mild base (e.g., pyridine, triethylamine) or no catalyst. |

| Solvent | Polar aprotic solvents can facilitate O-acylation. Nonpolar solvents may favor C-acylation. | Solvent polarity can influence the reaction pathway. | Dichloromethane, chloroform, or other inert solvents. |

| Temperature | Higher temperatures can lead to a loss of selectivity and favor the thermodynamically more stable C-acylated product. | Can influence the distribution of isomers. | Low to moderate temperatures. |

| Protecting Groups | Protection of the hydroxyl group would prevent O-acylation, allowing for selective C-acylation if desired. Protection of the formyl group could prevent side reactions. | Not directly applicable to regioselectivity of C-acylation. | Generally not required for selective O-acylation under appropriate conditions. |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves the use of safer solvents, energy-efficient methods, and catalysts that are renewable and non-toxic.

Green Solvents and Catalysts:

Traditional esterification reactions often employ chlorinated solvents, which are hazardous. Greener alternatives include the use of ionic liquids or deep eutectic solvents, which can act as both the solvent and catalyst, are often recyclable, and can lead to easier product separation. researchinschools.orgionike.comionike.comresearchgate.net

The use of solid acid catalysts, such as sulfated zirconia or functionalized silica, presents a sustainable alternative to traditional homogeneous acid catalysts. iupac.orgkaust.edu.saresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste.

Alternative Energy Sources:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net This is due to the efficient and uniform heating of the reaction mixture.

Ultrasound-assisted synthesis is another energy-efficient technique that can promote the esterification reaction. The cavitation effects generated by ultrasound waves can enhance mass transfer and accelerate the reaction rate, often at lower temperatures than conventional methods. nih.govresearchgate.netnih.gov

Atom Economy and Waste Reduction:

The synthesis of this compound via the acylation of 2-ethoxy-4-formylphenol with 4-chlorobenzoyl chloride has a good atom economy, with the main byproduct being hydrochloric acid, which can be neutralized. Further improvements can be made by developing catalytic methods that avoid the use of stoichiometric reagents.

Interactive Table: Comparison of Synthetic Methods for Aryl Ester Synthesis

| Method | Advantages | Disadvantages | Relevance to Green Chemistry |

| Conventional Heating | Well-established and widely used. | Often requires long reaction times and high energy consumption. | Low |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields and selectivity. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net | Requires specialized equipment. Potential for localized overheating. | High |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates at lower temperatures, improved mass transfer. nih.govresearchgate.netnih.gov | Requires specific equipment. Scale-up can be challenging. | High |

| Solid Acid Catalysis | Catalyst is easily separable and reusable, reducing waste. iupac.orgkaust.edu.saresearchgate.net | Can have lower activity than homogeneous catalysts. Potential for leaching. | Very High |

| Ionic Liquid Catalysis | Can act as both solvent and catalyst, often recyclable, can improve selectivity. researchinschools.orgionike.comionike.comresearchgate.net | Can be expensive and require careful handling. Viscosity can be an issue. | Very High |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 4 Formylphenyl 4 Chlorobenzoate

Reactivity at the Formyl Group of 2-Ethoxy-4-formylphenyl 4-chlorobenzoate (B1228818)

The formyl (aldehyde) group is a key site of reactivity in the molecule, susceptible to a variety of transformations.

Nucleophilic Addition Reactions Involving the Formyl Moiety

The carbonyl carbon of the formyl group is electrophilic and is expected to undergo nucleophilic addition reactions. Common nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) would likely add to the carbonyl, forming a secondary alcohol upon workup. Similarly, cyanide ions (from sources like HCN or NaCN) would be expected to form a cyanohydrin. The general mechanism for these reactions involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. However, no specific studies detailing the kinetics or yields of such reactions for 2-Ethoxy-4-formylphenyl 4-chlorobenzoate have been found.

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution would be expected to oxidize the formyl group to a carboxylic acid, yielding 2-ethoxy-4-(4-chlorobenzoyloxy)benzoic acid.

Reduction: The formyl group is susceptible to reduction by various reagents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the aldehyde to a primary alcohol, forming [2-ethoxy-4-(hydroxymethyl)phenyl] 4-chlorobenzoate. Catalytic hydrogenation (e.g., H₂/Pd-C) could also achieve this transformation, though it might also affect other parts of the molecule under certain conditions. Specific reaction conditions, yields, and selectivities for these transformations on this compound are not documented.

Condensation Reactions, including Schiff Base Formation from this compound

The formyl group is expected to undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general reaction is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

While this is a well-established reaction for aldehydes, specific examples, kinetic data, or mechanistic studies involving this compound are not available in the literature.

Reactivity at the Ester Linkage of this compound

The ester functional group provides another reactive center in the molecule, primarily for nucleophilic acyl substitution reactions.

Hydrolytic Stability and Kinetic Investigations

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester would likely hydrolyze to produce 2-ethoxy-4-formylphenol and 4-chlorobenzoic acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the ester would undergo saponification to yield 2-ethoxy-4-formylphenol and sodium 4-chlorobenzoate. This reaction is typically irreversible.

No kinetic data or detailed studies on the hydrolytic stability of this compound could be located.

Transesterification Pathways and Their Mechanisms

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a plausible reaction for this compound. This reaction can be catalyzed by either an acid or a base. For example, reacting the compound with methanol (B129727) in the presence of an acid catalyst would be expected to produce methyl 4-chlorobenzoate and 2-ethoxy-4-formylphenol. The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. Again, the scientific literature lacks specific studies on the transesterification of this particular compound.

Reactivity of the Aromatic Rings within this compound

The chemical reactivity of the two distinct aromatic rings in this compound is governed by the nature and position of their respective substituents. These substituents modulate the electron density of the rings, thereby influencing their susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. chemistrytalk.org

The 2-Ethoxy-4-formylphenyl Ring:

This ring contains two substituents: an ethoxy group (-OCH2CH3) at position 2 and a formyl group (-CHO) at position 4.

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and an ortho, para-director. pressbooks.pub The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic and reactive towards electrophiles. pressbooks.publibretexts.org This electron donation is most pronounced at the ortho and para positions relative to the ethoxy group.

Formyl Group (-CHO): The formyl group is a deactivating group and a meta-director. libretexts.org The carbonyl group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which pulls electron density out of the ring. libretexts.org This deactivation reduces the ring's nucleophilicity and makes it less reactive towards electrophiles. chemistrytalk.org

The directing effects of these two substituents are synergistic in some positions and conflicting in others. The ethoxy group directs incoming electrophiles to positions 1 (para) and 3, 5 (ortho). The formyl group directs to positions 1 and 5 (meta). Therefore, electrophilic attack is most likely to occur at position 5, which is ortho to the activating ethoxy group and meta to the deactivating formyl group. Position 3 is also activated by the ethoxy group but is sterically hindered by the adjacent ethoxy and ester groups. Position 1 is activated by the ethoxy group but deactivated by the formyl group.

The 4-chlorobenzoate Ring:

This ring has a chloro group (-Cl) at position 4 and is part of an ester functionality (-COOAr).

Chloro Group (-Cl): The chloro group is a deactivating group but an ortho, para-director. pressbooks.pub Halogens are unique in this regard. They are electronegative and withdraw electron density from the ring through the inductive effect, thus deactivating it. pressbooks.pub However, they also possess lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. pressbooks.pub

Ester Group (-COOAr): The ester group, specifically the carbonyl part attached to the ring, is a deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects.

In this ring, the chloro group directs incoming electrophiles to positions 3 and 5 (ortho to the chlorine). The ester linkage deactivates the ring and would direct incoming electrophiles to the meta position, which in this case are also positions 3 and 5 relative to the point of attachment to the ester oxygen. Therefore, electrophilic substitution on this ring is expected to be slow and occur at the positions ortho to the chlorine atom.

| Ring | Substituent | Position | Electronic Effect | Directing Effect | Predicted Reactivity towards EAS |

| 2-Ethoxy-4-formylphenyl | Ethoxy (-OCH2CH3) | 2 | Activating (Resonance) | ortho, para | Increased |

| Formyl (-CHO) | 4 | Deactivating (Inductive & Resonance) | meta | Decreased | |

| 4-chlorobenzoate | Chloro (-Cl) | 4 | Deactivating (Inductive), ortho, para-directing (Resonance) | ortho, para | Decreased |

| Ester (-COOAr) | 1 | Deactivating (Inductive & Resonance) | meta | Decreased |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. byjus.com

The 2-Ethoxy-4-formylphenyl Ring:

This ring is generally not a good candidate for NAS. It lacks a good leaving group and the presence of the electron-donating ethoxy group increases the electron density, making it less susceptible to nucleophilic attack.

The 4-chlorobenzoate Ring:

The 4-chlorobenzoate ring is a potential site for NAS. wikipedia.org It possesses a good leaving group (the chloride ion) and is activated towards nucleophilic attack by the electron-withdrawing ester group, particularly when the attack occurs at the carbon bearing the chlorine. chemistrysteps.com The presence of the ester group in the para position relative to the chlorine can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org However, for the reaction to proceed, a strong nucleophile and often harsh reaction conditions are required. youtube.com

Elucidation of Reaction Mechanisms Involving this compound

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. For a molecule like this compound, understanding the mechanisms of potential reactions is key to predicting its chemical behavior.

Kinetic Studies and Reaction Rate Determinants

For electrophilic aromatic substitution , the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate known as a sigma complex or arenium ion. msu.edulibretexts.org The stability of this intermediate is crucial.

On the 4-chlorobenzoate ring , the deactivating chloro and ester groups will significantly increase the activation energy for the formation of the sigma complex, leading to a much slower reaction rate compared to benzene. libretexts.org

For nucleophilic aromatic substitution on the 4-chlorobenzoate ring, the rate-determining step is usually the attack of the nucleophile on the ring to form a resonance-stabilized carbanion intermediate, the Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com The rate of this step is influenced by:

The nature of the nucleophile: Stronger nucleophiles will react faster. numberanalytics.com

The presence of electron-withdrawing groups: The ester group in the para position helps to stabilize the negative charge of the Meisenheimer complex, thereby increasing the reaction rate. libretexts.org

The nature of the leaving group: While the C-Cl bond is broken in a subsequent fast step, the electronegativity of the halogen can influence the rate of the initial attack. wikipedia.org

Kinetic studies of analogous systems, such as the hydrolysis of substituted esters or the oxidation of substituted benzaldehydes, often employ techniques like UV-Vis spectroscopy or chromatography to monitor the concentration of reactants and products over time, allowing for the determination of rate constants and reaction orders. ias.ac.inresearchgate.net

Identification of Intermediates and Transition States

The mechanisms of aromatic substitution reactions are characterized by the formation of specific intermediates and transition states.

Electrophilic Aromatic Substitution:

The key intermediate in EAS is the sigma complex (arenium ion) . masterorganicchemistry.combyjus.com This is a resonance-stabilized carbocation where the aromaticity of the ring is temporarily disrupted. libretexts.org For the 2-ethoxy-4-formylphenyl ring, the attack of an electrophile (E+) would lead to a sigma complex. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for this step. A second, lower energy transition state is associated with the subsequent loss of a proton to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

In the SNAr mechanism, the key intermediate is the Meisenheimer complex . wikipedia.org This is a negatively charged, resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. wikipedia.orgwikipedia.org For the 4-chlorobenzoate ring, the attack of a nucleophile (Nu-) at the carbon bearing the chlorine atom would form a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the ring and onto the carbonyl group of the ester. masterorganicchemistry.com The existence of Meisenheimer complexes has been confirmed by spectroscopic methods in many systems, and in some cases, they can even be isolated. wikipedia.orgresearchgate.netnih.gov The reaction proceeds through a transition state to form this intermediate, and a second transition state for the expulsion of the leaving group (chloride ion) to give the final product. masterorganicchemistry.com

| Reaction Type | Key Intermediate | Characteristics | Transition State Features |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Positively charged, resonance-stabilized carbocation, non-aromatic. | High energy, partial bond formation between the aromatic ring and the electrophile. |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Negatively charged, resonance-stabilized carbanion, non-aromatic. | High energy, partial bond formation between the aromatic ring and the nucleophile. |

Theoretical and Computational Studies of 2 Ethoxy 4 Formylphenyl 4 Chlorobenzoate

Quantum Chemical Calculations on 2-Ethoxy-4-formylphenyl 4-chlorobenzoate (B1228818)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing the molecular geometry of compounds like 2-Ethoxy-4-formylphenyl 4-chlorobenzoate to its most stable, lowest-energy state. This analysis would typically involve calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. The resulting data provides a precise three-dimensional representation of the molecule.

Furthermore, DFT is employed to analyze the electronic properties, including the distribution of electron density, electrostatic potential, and dipole moment. These calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its chemical behavior and interaction with other molecules.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| C=O Bond Length (formyl) | Value in Å |

| C=O Bond Length (ester) | Value in Å |

| C-Cl Bond Length | Value in Å |

| Dihedral Angle (Phenyl-COO) | Value in Degrees |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

The presence of rotatable single bonds in this compound allows it to exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated.

The primary goal of this analysis is to identify the global energy minimum, which corresponds to the most stable conformation of the molecule. Local energy minima, representing other stable conformers, are also identified. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The spatial distribution of these orbitals also provides insight into the likely sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Hypothetical Value |

| LUMO | Hypothetical Value |

| HOMO-LUMO Gap | Calculated Difference |

Note: These values are illustrative and would be the output of quantum chemical calculations.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding processes that occur over time, such as conformational changes and intermolecular interactions.

In a condensed phase (liquid or solid), molecules of this compound would interact with each other through various non-covalent forces, such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the phenyl rings. MD simulations can model these interactions to predict how molecules might arrange themselves and whether they are likely to form aggregates. Understanding aggregation behavior is important for predicting material properties like solubility and crystal packing.

The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. MD simulations can be performed with the molecule of interest placed in a box of explicit solvent molecules (e.g., water, ethanol (B145695), DMSO). By simulating the system's evolution over time, one can observe how the solvent molecules interact with the solute and how this affects its preferred conformation and dynamic behavior. These simulations can also provide insights into the solvation energy and how the solvent might mediate a chemical reaction.

Prediction of Spectroscopic Parameters for this compound

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, providing a theoretical framework to complement and interpret experimental data.

Theoretical Infrared and Raman Spectroscopy

Detailed theoretical studies on the infrared (IR) and Raman spectra of this compound are not currently present in the scientific literature. Such a study would typically involve geometry optimization of the molecule's ground state followed by a frequency calculation. The resulting data would provide a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. This information is invaluable for assigning peaks in experimentally obtained spectra to specific molecular motions, such as the stretching and bending of C=O, C-O, C-Cl, and C-H bonds within the molecule. Without dedicated computational studies, a detailed theoretical vibrational analysis of this compound remains an area for future investigation.

Computational Nuclear Magnetic Resonance Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the proposed structure of a molecule. For this compound, a computational NMR study would predict the chemical shifts for each unique proton and carbon atom in the molecule. However, specific computational studies detailing the predicted ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. The accuracy of such predictions can be quite high, with advanced methods and sufficient computational resources. nih.gov

Reaction Pathway Modeling and Energy Profiles for Transformations of this compound

The modeling of reaction pathways and the calculation of their corresponding energy profiles provide deep insights into the kinetics and thermodynamics of chemical transformations. This can include the study of a compound's synthesis, its degradation pathways, or its reactivity with other molecules. For this compound, computational studies could, for example, model the esterification reaction between 4-chlorobenzoyl chloride and 2-ethoxy-4-formylphenol to elucidate the transition state and activation energy of the reaction. Similarly, the hydrolysis of the ester bond could be modeled to understand its stability under different conditions. At present, there are no published computational studies that have modeled the reaction pathways and energy profiles for transformations involving this compound.

Synthesis and Exploration of Structural Analogues and Derivatives of 2 Ethoxy 4 Formylphenyl 4 Chlorobenzoate

Modifications at the Ethoxy Moiety of 2-Ethoxy-4-formylphenyl 4-chlorobenzoate (B1228818) Analogues

The synthesis of these analogues typically follows a Williamson ether synthesis approach, starting from a suitably protected 2,4-dihydroxybenzaldehyde. The phenolic hydroxyl group at the 2-position is selectively alkylated using various alkyl halides in the presence of a base. The subsequent esterification of the remaining hydroxyl group at the 4-position with 4-chlorobenzoyl chloride yields the desired 2-alkoxy-4-formylphenyl 4-chlorobenzoate analogues.

| Alkoxy Group | Alkylating Agent | Base | Solvent |

| n-Propoxy | 1-Bromopropane | K₂CO₃ | DMF |

| Isopropoxy | 2-Bromopropane | K₂CO₃ | DMF |

| n-Butoxy | 1-Bromobutane | K₂CO₃ | DMF |

This table presents hypothetical reaction conditions for the synthesis of 2-alkoxy-4-formylphenyl 4-chlorobenzoate analogues based on standard Williamson ether synthesis protocols.

The physical properties of these analogues, such as melting point and solubility, are expected to vary with the length and branching of the alkyl chain. For instance, an increase in chain length generally leads to a higher melting point and decreased polarity.

Variations at the Formyl Group and Its Chemical Transformations

The formyl group at the 4-position is a versatile functional handle that can be readily transformed into a wide array of other functionalities, providing a gateway to a diverse range of derivatives.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. For example, treatment of 2-Ethoxy-4-formylphenyl 4-chlorobenzoate with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) would yield 2-Ethoxy-4-carboxyphenyl 4-chlorobenzoate. This transformation introduces a carboxylic acid group, which can be further derivatized into esters, amides, or other acid derivatives.

Reduction: The formyl group can be selectively reduced to a primary alcohol, 2-Ethoxy-4-(hydroxymethyl)phenyl 4-chlorobenzoate, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a benzylic alcohol functionality, which can participate in further reactions such as etherification or esterification.

Carbon-Carbon Bond Forming Reactions: The aldehyde functionality is an excellent electrophile for various carbon-carbon bond-forming reactions.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or triethylamine (B128534), leads to the formation of α,β-unsaturated systems. For example, the reaction with malononitrile would yield 2-ethoxy-4-((2,2-dicyanovinyl)phenyl) 4-chlorobenzoate.

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the aldehyde into an alkene with a defined stereochemistry. chim.itbanglajol.infoorientjchem.orgresearchgate.net Reaction with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base, would yield the corresponding vinyl derivative, 2-Ethoxy-4-vinylphenyl 4-chlorobenzoate. The nature of the ylide determines the structure of the resulting alkene.

| Reaction | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄ | Benzyl Alcohol |

| Knoevenagel Condensation | Malononitrile, Piperidine | α,β-Unsaturated Dinitrile |

| Wittig Reaction | Ph₃P=CH₂, Base | Vinyl |

Substituent Effects on the Chlorobenzoate Ring

The electronic nature of the substituent on the benzoate (B1203000) ring significantly influences the reactivity and properties of the ester. The parent compound features a chlorine atom at the 4-position, which is an electron-withdrawing group. Replacing this chlorine with other substituents of varying electronic properties (electron-donating or electron-withdrawing) allows for a systematic study of these effects.

The synthesis of these analogues is typically achieved by the esterification of 2-ethoxy-4-formylphenol with the corresponding substituted benzoyl chloride.

| Substituent (X) | 4-X-Benzoyl Chloride | Electronic Effect |

| -F | 4-Fluorobenzoyl chloride | Electron-withdrawing |

| -Br | 4-Bromobenzoyl chloride | Electron-withdrawing |

| -I | 4-Iodobenzoyl chloride | Electron-withdrawing |

| -NO₂ | 4-Nitrobenzoyl chloride | Strongly Electron-withdrawing |

| -CH₃ | 4-Methylbenzoyl chloride | Electron-donating |

The electronic effect of the substituent 'X' will impact the electrophilicity of the ester carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making the ester more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups decrease the electrophilicity, making the ester more stable. These effects can be quantitatively analyzed using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ).

Analogues with Different Ester Linkage Configurations

The synthesis of this isomer would involve the esterification of 4-chlorophenol (B41353) with 2-ethoxy-4-formylbenzoic acid. The latter can be prepared by the selective oxidation of the formyl group of 2-ethoxy-4-formylphenol to a carboxylic acid, followed by protection of the phenolic hydroxyl group before activation and esterification.

Another approach to an analogue with a different linkage is the synthesis of a benzophenone (B1666685) derivative, such as (2-ethoxy-4-formylphenyl)(4-chlorophenyl)methanone. This can be achieved through a Friedel-Crafts acylation reaction of 1,3-diethoxybenzene (B1583337) with 4-chlorobenzoyl chloride, followed by selective formylation of the resulting benzophenone. scribd.comgoogle.comresearchgate.netbeilstein-journals.org

Diversification via Heterocyclic Annulation or Fusion from this compound

The formyl group of this compound serves as a key synthon for the construction of fused heterocyclic rings, leading to a significant diversification of the molecular scaffold.

Quinoxaline (B1680401) Synthesis: Quinoxalines are an important class of nitrogen-containing heterocycles. They can be readily synthesized by the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govorganic-chemistry.org In this context, the aldehyde group of this compound can react with o-phenylenediamine to form a dihydroquinoxaline intermediate, which can then be oxidized in situ to the corresponding quinoxaline derivative. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often with the aid of a catalyst.

Benzoxazole Synthesis: Benzoxazoles are another class of valuable heterocyclic compounds. ijpbs.comamazonaws.comresearchgate.netorganic-chemistry.org They can be prepared by the condensation of an o-aminophenol with an aldehyde. The reaction of this compound with o-aminophenol would proceed through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 2-substituted benzoxazole.

These heterocyclic annulation reactions dramatically alter the shape, size, and electronic properties of the original molecule, opening up new avenues for exploring its potential applications.

| Heterocycle | Reactant | Key Intermediate |

| Quinoxaline | o-Phenylenediamine | Dihydroquinoxaline |

| Benzoxazole | o-Aminophenol | Schiff Base |

Advanced Analytical Methodologies for the Investigation of 2 Ethoxy 4 Formylphenyl 4 Chlorobenzoate

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of novel compounds. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental formula.

For 2-Ethoxy-4-formylphenyl 4-chlorobenzoate (B1228818) (Molecular Formula: C₁₆H₁₃ClO₄), the theoretical exact mass can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental composition.

Table 1: Theoretical Isotopic Mass Distribution for C₁₆H₁₃ClO₄

| Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₁₆¹H₁₃³⁵Cl¹⁶O₄ | 304.0451 | 100.00 |

| ¹²C₁₅¹³C₁¹H₁₃³⁵Cl¹⁶O₄ | 305.0485 | 17.35 |

Data is illustrative and calculated based on isotopic abundances.

Beyond confirming the molecular formula, HRMS coupled with tandem MS (MS/MS) is used to elucidate fragmentation pathways. By inducing fragmentation of the parent ion, the resulting product ions provide structural information analogous to a molecular puzzle. For 2-Ethoxy-4-formylphenyl 4-chlorobenzoate, key fragmentation pathways would be expected to involve the cleavage of the ester bond, which is typically the most labile.

Expected Fragmentation Pathways:

Acylium Ion Formation: Cleavage of the ester C-O bond would yield a 4-chlorobenzoyl acylium ion (m/z 139/141), a characteristic fragment for chlorobenzoate esters.

Loss of Ethoxy Group: Fragmentation of the ethoxy substituent from the phenyl ring.

Neutral Loss of CO: The formyl group could lose carbon monoxide (28 Da).

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation

While one-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides primary information on the chemical environment of hydrogen and carbon atoms, 2D NMR techniques are essential for elucidating the complex spin systems and connectivity in a molecule like this compound. researchgate.net

¹H NMR would show distinct signals for the aldehydic proton (expected δ 9.8–10.2 ppm), the aromatic protons on both rings, and the ethoxy group's characteristic triplet and quartet. ¹³C NMR would reveal signals for the two carbonyl carbons (ester and aldehyde), the aromatic carbons, and the ethoxy carbons. rsc.org

To definitively assign these signals, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, crucial for mapping adjacent protons within the aromatic rings and the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting fragments of the molecule, such as linking the protons of the 4-chlorobenzoate ring to the ester carbonyl carbon, or the ethoxy protons to the substituted phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.9 (s) | ~191.0 | Aromatic C4, Aromatic C3, Aromatic C5 |

| Ester C=O | - | ~164.5 | Aromatic protons of 4-chlorobenzoate |

| Ethoxy (-OCH₂CH₃) | ~4.2 (q) | ~64.0 | Aromatic C2, Ethoxy CH₃ |

| Ethoxy (-OCH₂CH₃) | ~1.5 (t) | ~14.8 | Ethoxy CH₂ |

Note: Predicted values are based on standard substituent effects and data from similar structures.

Advanced Vibrational Spectroscopy (e.g., ATR-FTIR, Raman Microscopy) for Structural Features and Purity Assessment

Vibrational spectroscopy techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman microscopy provide detailed information about the functional groups present in a molecule. researchgate.net They are complementary methods; for instance, the highly polar carbonyl (C=O) groups produce strong signals in FTIR, while the symmetric vibrations of the aromatic rings are often more prominent in Raman spectra. utah.edu

For this compound, these techniques serve two main purposes:

Structural Confirmation: The presence of characteristic absorption bands confirms the key functional groups.

Purity Assessment: The absence of unexpected peaks (e.g., a broad -OH band from a hydrolyzed starting material) can indicate high purity.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde C=O | Stretch | ~1705 - 1685 | FTIR (Strong) |

| Ester C=O | Stretch | ~1730 - 1715 | FTIR (Strong) |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | FTIR, Raman (Medium-Strong) |

| Ester C-O | Stretch | ~1300 - 1150 | FTIR (Strong) |

| Ether C-O | Stretch | ~1250 - 1200 | FTIR (Strong) |

| Aromatic C-H | Stretch | ~3100 - 3000 | FTIR, Raman (Medium) |

| Aldehyde C-H | Stretch | ~2850 and ~2750 (Fermi resonance doublet) | FTIR (Weak-Medium) spectroscopyonline.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net This technique provides unequivocal proof of structure by mapping electron density to generate a model of atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction experiment would yield a wealth of structural data. The analysis would reveal the planarity of the aromatic rings, the conformation of the ester linkage, and the orientation of the ethoxy and formyl substituents. Furthermore, it would detail any intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, that dictate the crystal packing.

Table 4: Hypothetical Crystallographic Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.71 |

| b (Å) | 14.82 |

| c (Å) | 12.45 |

| β (°) | 101.5 |

| Volume (ų) | 1032.1 |

| Z (molecules/unit cell) | 4 |

Data is hypothetical, based on typical values for similar organic molecules like phenyl benzoate (B1203000). nih.gov

Chromatographic Techniques for Separation and Purity Profiling in Research

Chromatography is essential for separating the target compound from reaction byproducts or starting materials and for assessing its purity.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for assessing the purity of non-volatile organic compounds. researchgate.net Method development for this compound would focus on optimizing separation based on its relatively nonpolar character. pensoft.net The presence of two aromatic rings and an ester group allows for strong UV absorbance, making UV detection highly suitable.

A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes.

Detection: A UV detector set at a wavelength where the aromatic system has high absorbance (e.g., ~254 nm).

Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Example HPLC Method Parameters

| Parameter | Setting |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Due to its molecular weight (304.73 g/mol ) and polarity, this compound is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be employed for the analysis of more volatile impurities or if the molecule is chemically modified through derivatization. jfda-online.com

Derivatization targets reactive functional groups to increase volatility. The aldehyde group is a prime candidate for such a reaction. For instance, it could be converted into an oxime or a hydrazone derivative. While not typically used for primary characterization, this approach can be valuable in specific analytical contexts, such as detecting trace amounts of the compound in complex matrices after a suitable derivatization step. researchgate.netnih.gov

Perspectives and Future Directions in the Research of 2 Ethoxy 4 Formylphenyl 4 Chlorobenzoate

Unexplored Synthetic Avenues and Methodological Advancements

While classical methods for the synthesis of 2-Ethoxy-4-formylphenyl 4-chlorobenzoate (B1228818), such as the esterification of 4-chlorobenzoyl chloride with 2-ethoxy-4-formylphenol, are established, there remains considerable scope for the development of more efficient, sustainable, and versatile synthetic strategies.

Catalytic Approaches: Future research could focus on the development of novel catalytic systems for the synthesis of 2-Ethoxy-4-formylphenyl 4-chlorobenzoate and its derivatives. This could include:

Transition-Metal Catalysis: Investigating palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, could provide alternative routes to functionalized phenyl benzoates. researchgate.net These methods often offer milder reaction conditions and broader substrate scope.

Organocatalysis: The use of small organic molecules as catalysts presents a green and metal-free alternative. Research into organocatalytic esterification or acylation reactions could lead to more environmentally benign synthetic processes.

Biocatalysis: The application of enzymes, such as lipases, in the synthesis of esters is a growing field. Exploring enzymatic routes could offer high selectivity and milder reaction conditions, reducing the need for protecting groups and minimizing waste.

Flow Chemistry and Process Intensification: The implementation of continuous flow technologies could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety. Investigating the synthesis of this compound in a flow reactor could be a key step towards a more scalable and efficient manufacturing process.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | Milder conditions, broader substrate scope | Catalyst cost and removal, ligand sensitivity |

| Organocatalysis | Metal-free, environmentally benign | Catalyst loading, reaction times |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and cost, substrate limitations |

| Flow Chemistry | Precise control, scalability, safety | Initial setup cost, potential for clogging |

Advanced Mechanistic Studies on the Reactivity Profile of this compound

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for predicting its behavior and designing new applications. The presence of multiple functional groups—the ester, the ethoxy group, and the formyl group—offers a rich landscape for mechanistic investigation.

Computational Modeling: Density Functional Theory (DFT) and other ab initio methods can provide detailed insights into the electronic structure, conformational preferences, and reaction pathways of the molecule. nih.govresearchgate.net Computational studies could be employed to:

Model the transition states of key reactions, such as nucleophilic acyl substitution. masterorganicchemistry.com

Calculate the activation energies for different reaction pathways, providing a theoretical basis for observed reactivity.

Investigate the influence of the ethoxy and formyl substituents on the reactivity of the ester carbonyl group and the aromatic rings.

Kinetic Studies: Detailed kinetic investigations can provide experimental validation for proposed reaction mechanisms. Techniques such as stopped-flow spectroscopy can be used to measure reaction rates under various conditions. Kinetic studies on the nucleophilic substitution reactions of a series of Y-substituted phenyl X-substituted benzoates have demonstrated the influence of substituents on the reaction mechanism, indicating whether the reaction proceeds through a stepwise or concerted pathway. researchgate.netpsu.edu Similar studies on this compound would be highly informative.

Isotopic Labeling: The use of isotopic labels (e.g., ¹³C, ¹⁸O) is a powerful tool for elucidating reaction mechanisms. wikipedia.orgresearchgate.netias.ac.in For instance, ¹⁸O-labeling in the carbonyl group of the ester could be used to track the fate of the oxygen atom during hydrolysis or other nucleophilic substitution reactions, providing definitive evidence for the reaction pathway.

Integration with Machine Learning for Theoretical Property Prediction and Synthetic Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. rsc.orgchemrxiv.orgresearchgate.net These tools can be leveraged to accelerate the discovery and development of new molecules and reactions related to this compound.

Property Prediction: ML models can be trained on existing chemical data to predict a wide range of molecular properties. For this compound and its virtual analogs, ML could be used to predict:

Physicochemical properties: such as solubility, melting point, and spectroscopic characteristics.

Reactivity: predicting the outcome and yield of reactions, as well as identifying potential side products. Graph-convolutional neural networks have shown promise in predicting site selectivity in aromatic C-H functionalization reactions. rsc.orgchemrxiv.org

Retrosynthetic Analysis and Synthetic Route Design: ML-powered retrosynthesis tools can analyze a target molecule and propose potential synthetic routes. By integrating these tools, researchers could explore novel and more efficient pathways to this compound and its derivatives, potentially uncovering non-intuitive disconnections and reaction steps.

Table 2: Applications of Machine Learning in the Study of this compound

| Application Area | Specific Task | Potential Impact |

| Property Prediction | Prediction of solubility, reactivity, and spectral data. | Rapid screening of virtual libraries, prioritization of experimental work. |

| Synthetic Design | Retrosynthetic analysis to propose novel synthetic routes. | Discovery of more efficient and sustainable synthetic pathways. |

| Reaction Optimization | Prediction of optimal reaction conditions (catalyst, solvent, temperature). | Reduced experimental effort and resource consumption. |

Development of Novel Research Methodologies for Related Chemical Systems

The study of this compound can serve as a platform for the development and validation of new research methodologies that can be applied to a broader range of chemical systems.

High-Throughput Experimentation (HTE): The use of automated, miniaturized experimental setups can dramatically increase the speed of research. HTE could be employed to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound analogs.

Advanced Analytical Techniques: The development of more sensitive and informative analytical techniques is crucial for detailed mechanistic studies.

Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize transient reaction intermediates, providing direct evidence for proposed mechanisms. nih.gov

In-situ Spectroscopy: The use of in-situ spectroscopic methods, such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ NMR, allows for real-time monitoring of reaction progress, providing valuable kinetic and mechanistic data.

Isotopic Labeling for Complex Systems: Extending isotopic labeling studies to more complex reaction networks involving this compound could provide unprecedented insights into competing reaction pathways and the formation of minor byproducts. researchgate.net

Addressing Fundamental Questions in Organic Chemistry through Studies on this compound

The specific arrangement of functional groups in this compound makes it an excellent model system for investigating fundamental principles in organic chemistry.

Structure-Reactivity Relationships: By systematically modifying the substituents on both the phenyl and benzoate (B1203000) rings and studying the resulting changes in reactivity, it is possible to quantify the electronic and steric effects of these groups. rsc.org Such studies can contribute to a more refined understanding of Hammett and Taft relationships in complex aromatic systems. Kinetic studies on substituted phenyl benzoates have provided valuable data on these relationships. scispace.compsu.edu

Interplay of Functional Groups: The molecule provides an opportunity to study the intramolecular interactions between the ethoxy, formyl, and ester functionalities. For example, investigating how the electronic nature of the formyl group influences the reactivity of the ester carbonyl towards nucleophiles can provide insights into through-bond and through-space electronic effects.

Probing Reaction Mechanisms: The well-defined structure of this compound makes it a suitable substrate for testing and refining our understanding of various reaction mechanisms, including nucleophilic acyl substitution, electrophilic aromatic substitution on the activated and deactivated rings, and reactions of the aldehyde functionality.

By pursuing these future research directions, the scientific community can not only deepen our understanding of the chemistry of this compound but also contribute to broader advancements in synthetic methodology, mechanistic understanding, and the fundamental principles of organic chemistry.

Q & A

Q. How is 2-Ethoxy-4-formylphenyl 4-chlorobenzoate synthesized, and what key reaction parameters ensure high yield and purity?

- Methodological Answer : The compound can be synthesized via esterification between an acyl halide (e.g., 4-chlorobenzoyl chloride) and a phenolic derivative (e.g., vanillin analogs). The reaction follows acyl nucleophilic substitution , where the phenolic oxygen attacks the carbonyl carbon of the acyl halide. A base catalyst (e.g., pyridine) is critical to deprotonate the phenol, enhancing its nucleophilicity .

-

Key Parameters :

-

Molar Ratios : Optimize stoichiometry between the acyl halide and phenolic component.

-

Temperature : Control exothermic reactions to avoid side products.

-

Reaction Monitoring : Use TLC with chloroform-ethyl acetate (2:1) to track reaction completion (disappearance of starting material spots at specific Rf values) .

- Data Table : Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base Catalyst | Pyridine (1.2 equiv) | Enhances nucleophilicity |

| Solvent | Anhydrous dichloromethane | Minimizes hydrolysis |

| Reaction Time | 4–6 hours at 25°C | Balances completion vs. degradation |

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

-

Thin-Layer Chromatography (TLC) : Use multiple eluent systems (e.g., chloroform-ethyl acetate 2:1, hexane-ethyl acetate 4:1) to confirm a single spot, indicating purity .

-

Melting Point Analysis : Compare observed values with literature data to detect impurities.

-

Spectroscopic Methods :

-

IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.

-

NMR : Assign peaks for the formyl (δ 9.8–10.2 ppm, singlet) and ethoxy (δ 1.3–1.5 ppm, triplet) groups .

- Data Table : TLC Eluent Systems

| Eluent Composition | Rf Range (Product) | Purpose |

|---|---|---|

| Chloroform:ethyl acetate (2:1) | 0.4–0.6 | Reaction monitoring |

| Hexane:ethanol (4:1) | 0.2–0.3 | Purity confirmation |

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated into the study of this compound’s biological activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes like COX-2, given structural similarities to anti-inflammatory agents .

- Docking Workflow :

Protein Preparation : Retrieve COX-2 structure (PDB ID: 1CX2) and remove water/ligands.

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).

Grid Generation : Focus on the catalytic site (e.g., Tyr385, Ser530).

Scoring : Use AutoDock Vina to calculate binding affinities (ΔG).

-

Validation : Compare docking poses with known inhibitors (e.g., celecoxib) to assess plausibility .

- Data Table : Docking Results (Hypothetical)

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| 2-Ethoxy-4-formylphenyl... | -8.2 | H-bond with Tyr385 |

| Celecoxib (reference) | -9.1 | π-π stacking with Phe518 |

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. IR) when characterizing this compound?

- Methodological Answer :

-

Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example:

-

NOESY : Confirm spatial proximity of ethoxy and formyl groups.

-

X-Ray Crystallography : Resolve bond lengths/angles (e.g., C=O vs. C-O in ester) .

-

Quantum Mechanical Calculations : Simulate NMR/IR spectra (Gaussian09) and compare with experimental data to identify mismatches.

-

Artifact Checks : Ensure solvents (e.g., DMSO-d6) do not interfere with NMR peaks .

- Data Table : Spectral Contradictions and Solutions

| Discrepancy | Resolution Method | Outcome |

|---|---|---|

| IR C=O peak split | DFT simulation (B3LYP) | Confirmed keto-enol tautomerism |

| NMR δ 10.1 ppm (unassigned) | HSQC/HMBC correlation | Assigned to formyl proton |

Q. How does the electronic environment of the 4-chlorobenzoyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

-

Electron-Withdrawing Effects : The chlorine atom increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

-

Hammett Analysis : Quantify substituent effects using σpara values (Cl: +0.23). Correlate with reaction rates (e.g., aminolysis).

-

DFT Studies : Calculate electrostatic potential maps to visualize electron-deficient regions .

- Data Table : Substituent Effects on Reactivity

| Substituent (R) | σpara Value | Relative Rate (k/k₀) |

|---|---|---|

| -Cl | +0.23 | 3.2 |

| -OCH₃ | -0.27 | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.